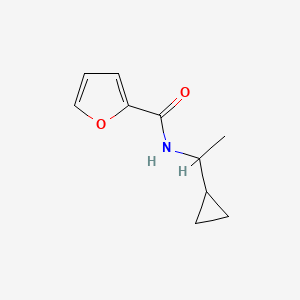
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide, commonly known as CDAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAP belongs to the family of pyridine derivatives and has a molecular formula of C16H24N4O.
Wirkmechanismus
The mechanism of action of CDAP as a catalyst involves the formation of a complex between CDAP and the substrate. This complex undergoes a nucleophilic attack by the nucleophile, leading to the formation of an intermediate. The intermediate then undergoes a deprotonation step, leading to the formation of the final product.
Biochemical and Physiological Effects:
CDAP has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that CDAP may have antimicrobial properties and can inhibit the growth of bacteria and fungi. CDAP has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CDAP has several advantages as a catalyst in lab experiments. It is stable, easy to handle, and can be easily synthesized. CDAP is also highly selective and can catalyze reactions with high yields. However, CDAP has some limitations as well. It is relatively expensive and may not be suitable for large-scale reactions. CDAP is also sensitive to air and moisture and must be handled with care.
Zukünftige Richtungen
CDAP has several potential applications in various fields, and future research can focus on exploring these applications. Some of the future directions for CDAP research include:
1. Developing new synthetic routes for CDAP and its derivatives.
2. Studying the mechanism of action of CDAP and its derivatives in detail.
3. Exploring the potential applications of CDAP in the synthesis of natural products and pharmaceuticals.
4. Investigating the antimicrobial and anticancer properties of CDAP and its derivatives.
5. Developing new methods for the functionalization of CDAP and its derivatives.
Conclusion:
In conclusion, CDAP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAP is used as a catalyst in various reactions and has several advantages and limitations in lab experiments. CDAP has not been extensively studied for its biochemical and physiological effects, but it has shown promise as an antimicrobial and anticancer agent. Future research can focus on exploring the potential applications of CDAP in various fields and developing new synthetic routes for CDAP and its derivatives.
Synthesemethoden
The synthesis of CDAP involves the reaction of N-cyclohexyl-6-chloronicotinamide and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
CDAP has found numerous applications in scientific research, particularly in the field of organic synthesis. CDAP is used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the amidation of carboxylic acids. CDAP has also been used in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)13-9-8-11(10-15-13)14(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHCEXRYJPDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)




![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)

![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)






